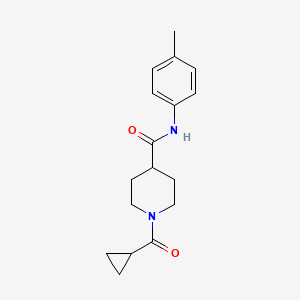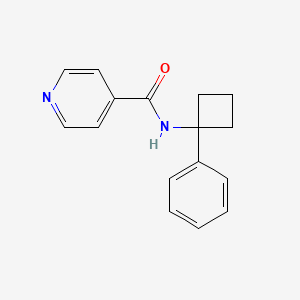![molecular formula C15H19N3O B7475716 1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'TMP' and is synthesized through a specific method. TMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of TMP in various scientific fields.
作用機序
TMP exerts its therapeutic effects through different mechanisms of action. It has been shown to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Moreover, TMP has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, TMP can regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
TMP has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, TMP can inhibit the expression of specific genes involved in the inflammatory response. Additionally, TMP can induce apoptosis in cancer cells by activating specific signaling pathways. Furthermore, TMP can regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, TMP has been extensively studied and its mechanism of action is well-understood. However, TMP has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well-known. Moreover, the optimal dosage and administration route for TMP have not been established.
将来の方向性
Researchers have identified several future directions for the use of TMP in various scientific fields. TMP can be used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, TMP can be used in combination with other anti-cancer agents to improve their efficacy. Additionally, TMP can be used as a potential therapeutic agent for the treatment of inflammatory bowel disease (IBD). Furthermore, researchers can investigate the potential use of TMP in the treatment of other diseases such as asthma and rheumatoid arthritis.
Conclusion:
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of TMP in various scientific fields.
合成法
TMP is synthesized through a multi-step process that involves the reaction of different chemical reagents. The first step involves the reaction of 2-methylbenzylamine with methyl acrylate to produce 2-methyl-N-(2-methylprop-2-enoyl)benzenemethanamine. The second step involves the reaction of this intermediate product with 4,4,5-trimethyl-1,3,2-dioxaborolane to produce 1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide.
科学的研究の応用
TMP has been extensively studied for its potential therapeutic applications in various scientific fields. Researchers have identified its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Moreover, TMP has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-7-5-6-8-13(10)9-16-15(19)14-11(2)17-18(4)12(14)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWRBLBNUQZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)
![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)






![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)